(2,5-Dimethylfuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

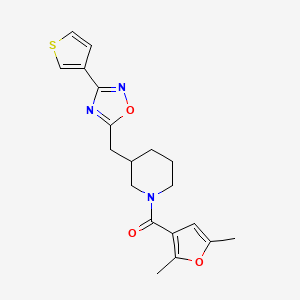

This compound is a heterocyclic methanone derivative featuring a 2,5-dimethylfuran moiety linked to a piperidine ring, which is further substituted with a 1,2,4-oxadiazolylmethyl group bearing a thiophen-3-yl substituent. Its structural complexity arises from the fusion of multiple aromatic and heterocyclic systems:

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for its bioisosteric properties, often enhancing binding affinity in medicinal chemistry.

- Thiophene: A sulfur-containing aromatic ring that may influence electronic properties and intermolecular interactions.

- Piperidine: A six-membered amine ring that can modulate solubility and conformational flexibility.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-12-8-16(13(2)24-12)19(23)22-6-3-4-14(10-22)9-17-20-18(21-25-17)15-5-7-26-11-15/h5,7-8,11,14H,3-4,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEPBKIYUPAHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 343.45 g/mol. The structure features a dimethylfuran moiety linked to a piperidine ring substituted with a thiophenyl and an oxadiazole group.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O2S |

| Molecular Weight | 343.45 g/mol |

| Purity | 95% |

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with the piperidine derivative.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various bacterial strains and fungi. A study on related compounds demonstrated that modifications in the thiophene and furan rings could enhance antimicrobial efficacy .

Anticancer Properties

Preliminary studies have suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, derivatives with similar structural motifs were tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives can possess neuroprotective properties. A study indicated that compounds with piperidine structures could mitigate neuroinflammation and protect neuronal cells from apoptosis in vitro . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Evaluation : A series of oxadiazole derivatives were evaluated for their antibacterial activity using the broth microdilution method. The results showed that certain substitutions on the thiophene ring significantly increased activity against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that modifications in the furan and oxadiazole components led to enhanced cytotoxicity compared to standard chemotherapeutics .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives containing oxadiazole and thiophene rings. For instance, compounds similar to (2,5-Dimethylfuran-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have shown promising results against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Active |

| Bacillus thuringiensis | Active |

| Staphylococcus aureus | Moderate |

These compounds exhibit stronger activity against gram-positive bacteria compared to gram-negative ones .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar derivatives have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon cancer) | 10.5 |

| MCF7 (Breast cancer) | 7.8 |

| HUH7 (Liver cancer) | 12.0 |

Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle at critical phases, particularly G0/G1 and S phases .

Metabolic Disorders

Compounds similar to this compound may also have implications in treating metabolic disorders such as type 2 diabetes and obesity. Research indicates that these compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and is linked to metabolic syndrome .

Central Nervous System Disorders

There is emerging evidence suggesting that this class of compounds could be beneficial in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The structural characteristics of these compounds may allow them to cross the blood-brain barrier effectively .

Case Studies

A notable case study examined a series of piperidine derivatives containing thiophene and oxadiazole moieties. The study revealed that structural modifications significantly influenced biological activity:

| Compound | Activity |

|---|---|

| Compound A | Antibacterial |

| Compound B | Anticancer |

| Compound C | CNS Activity |

The findings suggest that optimizing the chemical structure can enhance efficacy against targeted biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of furan, oxadiazole, and thiophene systems. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Group Comparisons

Key Differences:

Heterocyclic Diversity: Unlike flavonoid or triterpenoid derivatives (e.g., Zygocaperoside), this compound’s 1,2,4-oxadiazole and thiophene systems may confer distinct electronic properties, enhancing interactions with hydrophobic enzyme pockets .

Functional Group Complexity: Compared to pyrazole-thiophene methanones (e.g., compound 7a ), the addition of a dimethylfuran and oxadiazole group could alter solubility and metabolic stability.

Biological Targets : While glycosides (e.g., Isorhamnetin-3-O-glycoside) target oxidative pathways, this compound’s hybrid structure may favor kinase or protease inhibition, similar to oxadiazole-containing drugs like Raltegravir .

Research Findings and Hypothetical Data

Although direct pharmacological data for this compound are absent in the provided evidence, inferences can be drawn from related studies:

Table 2: Hypothetical Physicochemical Properties

Potential Challenges:

- Synthesis Complexity : The fusion of furan, oxadiazole, and thiophene rings may require multi-step protocols, similar to the Gewald reaction used for thiophene synthesis in compound 7a .

- Bioavailability : High molecular weight and lipophilicity could limit absorption, necessitating prodrug strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can purity be validated?

- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates under acidic conditions. The piperidine moiety is functionalized via reductive amination or alkylation, followed by coupling with the 2,5-dimethylfuran carbonyl group using standard peptide coupling reagents (e.g., EDC/HOBt).

- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Structural confirmation requires - and -NMR, complemented by X-ray crystallography for unambiguous stereochemical assignment .

Q. How can researchers characterize the electronic properties of the 1,2,4-oxadiazole and thiophene moieties?

- Methodology : Computational tools like DFT (Density Functional Theory) calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. Experimentally, UV-Vis spectroscopy (in DMSO or methanol) identifies π→π* transitions, while cyclic voltammetry measures redox potentials of the thiophene and oxadiazole rings .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against Gram-positive/negative bacteria). For anti-inflammatory potential, use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Dose-response curves (1–100 μM) and cytotoxicity assays (MTT on HEK293 cells) are critical .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Analysis : Contradictions arise from the compound’s amphiphilic nature (polar oxadiazole vs. hydrophobic furan/thiophene). Use Hansen solubility parameters to optimize solvent mixtures (e.g., DMSO:THF 1:4). Dynamic light scattering (DLS) can assess aggregation tendencies, while molecular dynamics simulations model solvation shells .

Q. What strategies improve yield in the final coupling step of the methanone group?

- Optimization : Replace traditional coupling agents with BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) to reduce steric hindrance. Microwave-assisted synthesis (60°C, 30 min) enhances reaction efficiency. Monitor intermediates via TLC (silica, ethyl acetate/hexane 3:7) and isolate via flash chromatography .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors). MD simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (K, k/k) .

Q. What analytical techniques resolve discrepancies in crystallographic vs. NMR-derived conformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.